molecular formula C10H11Cl B15450104 (3-Chlorobut-3-en-1-yl)benzene CAS No. 62692-39-1

(3-Chlorobut-3-en-1-yl)benzene

Cat. No.: B15450104
CAS No.: 62692-39-1
M. Wt: 166.65 g/mol
InChI Key: PZJZGXKWTBASIQ-UHFFFAOYSA-N
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Description

(3-Chlorobut-3-en-1-yl)benzene is a useful research compound. Its molecular formula is C10H11Cl and its molecular weight is 166.65 g/mol. The purity is usually 95%.
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Biological Activity

(3-Chlorobut-3-en-1-yl)benzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C10H11ClC_{10}H_{11}Cl, features a chlorinated butenyl side chain attached to a benzene ring. The presence of the chlorine atom significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on human breast cancer cells (MCF-7), showing significant cell viability reduction at higher concentrations.

Concentration (µM) Cell Viability (%)
1085
2560
5030

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing structural destabilization.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to this compound leads to increased ROS production, contributing to oxidative stress and subsequent cellular damage.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, further affecting cell viability.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, supporting its potential use in pharmaceutical formulations aimed at treating infections.

Cancer Cell Line Research

A significant study focused on the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound induced apoptosis through ROS-mediated pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with higher concentrations of the compound.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments indicate potential hazards associated with high concentrations, necessitating further research into its long-term effects and mechanisms of toxicity.

Properties

IUPAC Name

3-chlorobut-3-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJZGXKWTBASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617712
Record name (3-Chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62692-39-1
Record name (3-Chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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